1-[4-(Trifluoromethoxy)benzyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)16-10-4-2-9(3-5-10)8-15-6-1-7-15/h2-5H,1,6-8H2 |
InChI Key |
WGDJEKUJSNGESQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Advanced Methodologies for the Chemical Synthesis of 1 4 Trifluoromethoxy Benzyl Azetidine
Retrosynthetic Analysis and Strategic Disconnections of the 1-[4-(Trifluoromethoxy)benzyl]azetidine Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. scitepress.orgamazonaws.comhilarispublisher.com For this compound, the most logical initial disconnection is the C-N bond between the azetidine (B1206935) nitrogen and the benzylic carbon. This disconnection simplifies the target molecule into two key fragments: the azetidine ring and the 4-(trifluoromethoxy)benzyl moiety.
This primary disconnection suggests a synthetic strategy involving the N-alkylation of a pre-formed azetidine ring with a suitable 4-(trifluoromethoxy)benzyl electrophile, such as 4-(trifluoromethoxy)benzyl bromide.
Further retrosynthetic analysis involves the disconnection of the azetidine ring itself. This can be envisioned through several pathways, which correspond to the forward synthetic reactions discussed in the following sections:
1,3-Disconnection: Breaking the C2-N and C4-C(H2) bonds suggests an intramolecular cyclization of a 3-aminopropyl derivative containing a suitable leaving group.
[2+2] Disconnection: Cleaving the ring into two two-atom fragments (C-N and C-C units) points towards a [2+2] cycloaddition reaction, for instance, between an imine and an alkene.
Ring Contraction/Expansion Logic: The azetidine ring can also be viewed as the product of a ring contraction from a five-membered ring (like a pyrrolidinone) or a ring expansion from a three-membered ring (like an aziridine).
These disconnections form the strategic foundation for the various synthetic approaches to the azetidine core.
Foundational Approaches to Azetidine Ring Construction
The construction of the strained azetidine ring requires specialized synthetic methods. Several foundational strategies have been developed to efficiently form this four-membered heterocycle.
One of the most direct methods for synthesizing the azetidine ring is through intramolecular cyclization. This approach typically involves a 3-aminopropyl system where the nitrogen atom acts as a nucleophile, displacing a leaving group at the terminal carbon to form the four-membered ring.
A common variant is the cyclization of a 3-halopropyl amine. studyx.ai The reaction proceeds via an intramolecular SN2 mechanism, where the amine attacks the carbon bearing the halide, leading to ring closure.
Another advanced method involves the intramolecular aminolysis of epoxides. For example, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.gov This method is notable for its high regioselectivity and tolerance of various functional groups.
| Precursor Type | Catalyst/Conditions | Product Type | Reference |
| 3-Halopropyl amine | Base (e.g., K₂CO₃) | Azetidine | studyx.ai |
| cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | nih.gov |
| γ-Amino alcohol derivative (e.g., mesylate) | Base | Azetidine | nih.gov |
[2+2] cycloaddition reactions provide a powerful means of constructing four-membered rings by combining two unsaturated components. The Aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a classic example used to form azetidines. rsc.orgacs.org More recently, visible-light-mediated triplet energy transfer has been employed to facilitate these reactions under milder conditions. springernature.com For instance, the Schindler group has developed intermolecular [2+2] photocycloadditions between oximes and alkenes using an Iridium(III) photocatalyst to generate a variety of functionalized azetidines. rsc.org
Another significant [2+2] approach is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams can then be reduced to the corresponding azetidines using reducing agents like borane (B79455) or lithium aluminum hydride.
| Reaction Type | Reactant 1 | Reactant 2 | Key Features | References |
| Aza Paternò–Büchi | Imine/Oxime | Alkene | Photochemical activation, often stereoselective. | rsc.orgacs.orgspringernature.com |
| Staudinger Synthesis | Ketene | Imine | Forms β-lactam intermediate, requires subsequent reduction. | mdpi.com |
| Dehydrogenative Cycloaddition | Amine | Alkene | Photocatalytic, aerobic oxidation, atom-economic. | acs.org |
Ring contraction offers an alternative route to azetidines from more readily available five-membered heterocyclic precursors. A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov In this reaction, a nucleophile (such as an alcohol or amine) attacks the carbonyl group of the pyrrolidinone, leading to ring opening. The resulting intermediate, an α-bromocarbonyl derivative with a γ-amide anion, then undergoes intramolecular cyclization via an SN2 displacement of the bromide to form a stable N-sulfonylazetidine. acs.orgorganic-chemistry.org The sulfonyl group serves to activate the amide carbonyl and stabilize the anionic intermediate. acs.org
This method is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure, as demonstrated in the following table based on the work by Blanc et al. acs.org
| α-Bromo N-sulfonylpyrrolidinone | Nucleophile | Base | Yield of Azetidine |
| N-Tosyl-3-bromo-2-pyrrolidinone | Methanol | K₂CO₃ | 95% |
| N-Tosyl-3-bromo-2-pyrrolidinone | Phenol (B47542) | K₂CO₃ | 72% |
| N-Tosyl-3-bromo-2-pyrrolidinone | Aniline | K₂CO₃ | 75% |
| N-Tosyl-3-bromo-2-pyrrolidinone | Benzylamine | K₂CO₃ | 81% |
Modern synthetic strategies often harness the high ring strain of small, bicyclic compounds to drive reactions. The strain-release homologation of azabicyclo[1.1.0]butanes is a powerful and modular method for synthesizing substituted azetidines. organic-chemistry.orgacs.org This approach, developed by Aggarwal and coworkers, involves the generation of a highly reactive azabicyclo[1.1.0]butyl lithium species. acs.orgthieme-connect.com This nucleophile can then react with a wide range of boronic esters to form a boronate complex. Upon protonation, this complex undergoes a 1,2-migration that cleaves the central C-N bond of the bicyclic system, relieving significant ring strain and forming the azetidinyl boronic ester product stereospecifically. acs.org This methodology allows for the modular construction of diverse, highly functionalized azetidines. thieme-connect.comnih.gov
Regioselective Introduction of the 4-(Trifluoromethoxy)benzyl Moiety
Following the construction of the azetidine ring, the final step in the synthesis of the target molecule is the regioselective introduction of the 4-(trifluoromethoxy)benzyl group onto the nitrogen atom. This transformation is typically achieved through a standard nucleophilic substitution (N-alkylation) reaction.
The secondary amine of the azetidine ring acts as the nucleophile, while a 4-(trifluoromethoxy)benzyl derivative serves as the electrophile. The most common and effective electrophile for this purpose is 4-(trifluoromethoxy)benzyl bromide. guidechem.com This reagent can be synthesized from the corresponding 4-(trifluoromethoxy)benzyl alcohol by treatment with phosphorus tribromide. chemicalbook.com
The N-alkylation reaction is generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid (HBr) generated during the reaction. A polar aprotic solvent like acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF) is typically used to facilitate the SN2 reaction. The reaction proceeds cleanly to afford this compound.
N-Alkylation Protocols and Reaction Parameter Optimization
Direct N-alkylation of azetidine with a suitable 4-(trifluoromethoxy)benzyl electrophile, typically 4-(trifluoromethoxy)benzyl bromide, is a primary strategy for synthesizing the target compound. This reaction involves the nucleophilic attack of the azetidine nitrogen on the benzylic carbon, displacing the bromide leaving group. The optimization of reaction parameters is crucial for maximizing yield and minimizing side products.
Key parameters influencing the success of N-alkylation include the choice of base, solvent, temperature, and the potential use of a catalyst. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrobromic acid generated during the reaction. The solvent choice depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to less polar options like chloroform.
Phase-transfer catalysis (PTC) offers a significant enhancement for this type of N-alkylation. phasetransfercatalysis.com Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the base or the azetidine nucleophile between aqueous and organic phases, or solubilize the amine in non-polar solvents, accelerating the reaction. phasetransfercatalysis.com The mechanism in the case of a strained, non-acidic heterocycle like azetidine likely does not involve the formation of an N-anion but rather activation of the electrophile or enhanced solubility of the nucleophile. phasetransfercatalysis.com
| Parameter | Condition | Rationale/Effect on Reaction | Citation |
|---|---|---|---|
| Electrophile | 4-(Trifluoromethoxy)benzyl bromide | Provides the required benzyl (B1604629) moiety with a good leaving group (Br-). | chemicalbook.com |
| Base | K₂CO₃, Et₃N | Neutralizes the HBr byproduct without competing as a nucleophile. Potassium carbonate is effective for absorbing HCl byproduct while avoiding hydrolysis of halide electrophiles. | phasetransfercatalysis.com |
| Solvent | Acetonitrile, DMF, Chloroform | Solubilizes reactants. The choice can influence reaction rate and side-product formation. | phasetransfercatalysis.com |
| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst that can accelerate the reaction, potentially by forming a more reactive alkylating agent in-situ or by improving solubility. | phasetransfercatalysis.com |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but may also promote side reactions. Optimization is necessary to balance kinetics and selectivity. |
Reductive Amination Strategies for N-Substitution
Reductive amination provides an alternative and highly versatile route to this compound. This two-step, often one-pot, process involves the initial reaction of azetidine with 4-(trifluoromethoxy)benzaldehyde (B1346576) to form an intermediate iminium ion, which is then reduced in situ to the final tertiary amine product. wikipedia.org This method is advantageous as it avoids the use of potentially lachrymatory benzyl halides.
The success of reductive amination hinges on the choice of the reducing agent, which must selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. bohrium.comcommonorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) : A common and inexpensive reducing agent. However, it can also reduce aldehydes, so it is typically added after sufficient time has been allowed for imine formation. commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN) : More selective for iminium ions over carbonyls under mildly acidic conditions. Its drawbacks include toxicity and sometimes slow reaction rates. bohrium.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A mild and highly selective reagent for reductive amination, often considered the reagent of choice. It is less toxic than its cyano counterpart and generally provides clean reactions with a wide range of substrates. bohrium.comcommonorganicchemistry.com
Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni) is a clean and atom-economical method. wikipedia.org The catalyst facilitates both the imine formation (via dehydration) and its subsequent reduction. wikipedia.orgbohrium.com
The reaction conditions, such as pH and solvent, are critical. Mildly acidic conditions (pH ~5-6) are often optimal for promoting the formation of the iminium ion intermediate. wikipedia.org
| Reducing Agent | Key Characteristics | Typical Solvents | Citation |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Can reduce aldehydes/ketones; added after imine formation. | Methanol, Ethanol | commonorganicchemistry.com |
| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines over carbonyls; toxic. Lewis acids (e.g., ZnCl₂) can be added for less reactive substrates. | Methanol | commonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, highly selective, and less toxic. Sensitive to water. | DCE, DCM, THF | commonorganicchemistry.com |
| H₂/Catalyst (e.g., Pd/C) | Atom-economical, clean workup. Can reduce other functional groups. | Methanol, Ethanol | wikipedia.org |
Palladium-Catalyzed Intramolecular Amination Approaches
While the direct coupling of azetidine and a benzyl group is an intermolecular reaction, palladium-catalyzed intramolecular amination represents a sophisticated strategy for the synthesis of the azetidine ring itself onto a pre-functionalized substrate already containing the 4-(trifluoromethoxy)benzyl moiety. organic-chemistry.orgacs.orgnih.gov This approach involves the activation of an unactivated C(sp³)–H bond at the γ-position relative to a nitrogen atom, followed by C–N bond formation to construct the four-membered ring. organic-chemistry.orgacs.orgrsc.org
In a typical application of this methodology, a picolinamide (B142947) (PA) protected amine substrate is used. The picolinamide group acts as a directing group, coordinating to the palladium catalyst and positioning it to activate a specific C–H bond. organic-chemistry.orgnih.gov For the synthesis of the target compound's core structure, the starting material would be an N-[4-(Trifluoromethoxy)benzyl]-2,2-dimethyl-3-aminopropanamide derivative. The palladium catalyst, often Pd(OAc)₂, would then facilitate the cyclization via a Pd(II)/Pd(IV) catalytic cycle, forming the azetidine ring with high selectivity. organic-chemistry.org This method is notable for its use of inexpensive reagents and convenient operating conditions. acs.orgnih.gov
Incorporation of the Trifluoromethoxy Group through Modern Fluorination Chemistry
The trifluoromethoxy (–OCF₃) group is a key pharmacophore, and its introduction into the molecular framework is a non-trivial synthetic challenge. Methodologies can be broadly categorized into those that utilize pre-functionalized building blocks and those that install the group at a later stage of the synthesis.
This is the most common approach for synthesizing this compound, where the synthesis begins with commercially available or readily prepared starting materials that already contain the 4-(trifluoromethoxy)phenyl moiety. The key building blocks are 4-(trifluoromethoxy)benzaldehyde (for reductive amination) and 4-(trifluoromethoxy)benzyl bromide (for N-alkylation).
The synthesis of these building blocks often starts from 4-substituted phenols. For instance, 4-hydroxybenzaldehyde (B117250) can be converted to 4-(trifluoromethoxy)benzaldehyde. A classic method involves a chlorination/fluorination sequence. beilstein-journals.org A more direct, albeit harsh, method involves heating a phenol with carbon tetrachloride and anhydrous hydrogen fluoride. beilstein-journals.orgmdpi.com
A common laboratory-scale synthesis of 4-(trifluoromethoxy)benzyl bromide proceeds in two steps from 4-(trifluoromethoxy)benzaldehyde. guidechem.com
Reduction : The aldehyde is reduced to 4-(trifluoromethoxy)benzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent. guidechem.com
Bromination : The resulting alcohol is then converted to the corresponding benzyl bromide using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS). guidechem.com
Late-stage functionalization, where the –OCF₃ group is introduced at or near the end of a synthetic sequence, is a highly valuable strategy in drug discovery. This allows for the rapid diversification of complex molecules. The precursor for such a strategy would be a molecule like 1-(4-hydroxybenzyl)azetidine or 1-(4-halobenzyl)azetidine.
Modern methods for late-stage trifluoromethoxylation include:
Transition Metal-Mediated Cross-Coupling : Aryl halides or boronic acids can be converted to aryl trifluoromethyl ethers. mdpi.comacs.org For example, copper-mediated reactions using a nucleophilic trifluoromethoxide source like AgOCF₃ can be effective. mdpi.com However, these reactions can be challenging due to the instability of the trifluoromethoxide anion. acs.org
Electrophilic Trifluoromethoxylation : Hypervalent iodine reagents, such as Togni or Umemoto-type reagents, can directly trifluoromethoxylate phenols or other nucleophilic aromatic substrates. mdpi.commdpi.com This approach allows for the conversion of 1-(4-hydroxybenzyl)azetidine to the target product under relatively mild conditions.
Radical C–H Trifluoromethoxylation : Direct C–H trifluoromethoxylation of aromatic rings represents a cutting-edge approach. nih.gov Reagents that can generate the •OCF₃ radical, often through photoredox catalysis, can functionalize C–H bonds directly, obviating the need for pre-functionalization. nih.gov
| Method | Typical Substrate | Key Reagents | Advantages | Citation |
|---|---|---|---|---|
| Pre-functionalized Building Block | Phenols, Anisoles | CCl₄/HF; CCl₃SCl/SbF₃ | Reliable for large-scale synthesis of simple building blocks. | beilstein-journals.org |
| Copper-Mediated Cross-Coupling | Aryl Halides, Aryl Diazonium Salts | AgOCF₃ or CsOCF₃, Cu catalyst | Applicable to readily available aryl halides. | mdpi.com |
| Electrophilic Trifluoromethoxylation | Phenols, Electron-rich Arenes | Togni or Umemoto reagents (Hypervalent Iodine) | Direct conversion under mild conditions. | mdpi.commdpi.com |
| Radical C–H Trifluoromethoxylation | (Hetero)arenes | •OCF₃ radical source (e.g., from BTMP), Photoredox catalyst | Ideal for late-stage functionalization without pre-activation. | nih.govfu-berlin.de |
Catalytic Systems in the Synthesis of this compound
Catalysis is integral to the efficient and selective synthesis of this compound, playing a crucial role in each of the primary synthetic strategies.
For N-Alkylation : Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts (e.g., TBAB) are employed to accelerate the reaction between the aqueous/solid base and the organic-soluble reactants. phasetransfercatalysis.com
For Reductive Amination : While stoichiometric hydride reagents are common, catalytic methods offer greener alternatives. Transition metal catalysts, including palladium, platinum, nickel, and iridium complexes, are highly effective for the hydrogenation of the intermediate iminium ion. bohrium.comjocpr.comkanto.co.jpmdpi.com Lewis acids such as Ti(OiPr)₄ or ZnCl₂ can be used catalytically to activate the carbonyl group and promote imine formation, especially when used in conjunction with milder hydride donors. commonorganicchemistry.com
For Azetidine Ring Formation : Palladium catalysts are central to modern intramolecular C–H amination strategies for forming the azetidine ring. organic-chemistry.orgacs.orgnih.gov Catalytic systems typically involve a palladium(II) salt like Pd(OAc)₂, a ligand/directing group (e.g., picolinamide), and an oxidant to drive the Pd(II)/Pd(IV) cycle. organic-chemistry.orgrsc.org
| Synthetic Strategy | Catalyst Type | Specific Example(s) | Role of Catalyst | Citation |
|---|---|---|---|---|
| N-Alkylation | Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates inter-phase transport of reactants, accelerating the reaction. | phasetransfercatalysis.com |
| Reductive Amination | Transition Metal (Hydrogenation) | Pd/C, PtO₂, Raney Ni, Iridium complexes | Catalyzes the reduction of the C=N bond of the iminium intermediate. | wikipedia.orgbohrium.comkanto.co.jp |
| Lewis Acid | Ti(OiPr)₄, ZnCl₂ | Activates the carbonyl group, promoting iminium ion formation. | commonorganicchemistry.com | |
| Intramolecular C-H Amination | Palladium Catalyst | Pd(OAc)₂ | Activates a γ-C(sp³)–H bond for C–N bond formation to construct the azetidine ring. | organic-chemistry.orgrsc.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-Catalyzed [3+1] Radical Cascade Cyclization)
Transition metal catalysis offers powerful tools for the construction of strained ring systems like azetidines through novel bond formations that are often difficult to achieve with classical methods. These catalysts facilitate reactions with high efficiency and selectivity, enabling the assembly of complex molecular architectures.
A notable advancement is the photo-induced copper-catalyzed [3+1] radical cascade cyclization. This method allows for the radical annulation of aliphatic amines with alkynes to produce highly substituted azetidines. In a potential application for the synthesis of the target compound, an appropriate secondary amine precursor could react with an alkyne in a two- or three-component manner. The mechanism involves the photogenerated α-aminoalkyl radical being captured by the alkyne to form a vinyl radical. This intermediate then undergoes a tandem 1,5-hydrogen atom transfer (HAT) and a 4-exo-trig cyclization to form the azetidine ring. Density functional theory (DFT) calculations have highlighted the critical role of a tertiary radical intermediate in ensuring the success of the cyclization step. A key advantage of this method is its ability to create sterically hindered azetidine scaffolds, including those with vicinal tertiary-quaternary or even quaternary-quaternary centers.
Beyond copper, other transition metals are instrumental in azetidine synthesis. Palladium(II)-catalyzed intramolecular C(sp³)–H amination has been reported for synthesizing functionalized azetidines. This process involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the C-N bond of the azetidine ring. Nickel catalysis has also been employed in Suzuki-Miyaura-type cross-coupling reactions to functionalize azetidine rings, particularly for creating C-C bonds at the 3-position of the ring. For instance, a polar-radical relay strategy using a nickel catalyst can achieve the cross-coupling of 1-azabicyclo[1.1.0]butane (ABB) with aryl boronic acids, providing access to azetidines with all-carbon quaternary centers.
Table 1: Overview of Transition Metal-Catalyzed Azetidine Synthesis
| Catalytic System | Reaction Type | Key Mechanistic Steps | Substrates | Products | Reference(s) |
|---|---|---|---|---|---|
| Photo-induced Cu(I) | [3+1] Radical Cascade | Photogenerated α-aminoalkyl radical, alkyne capture, 1,5-HAT, 4-exo-trig cyclization | Aliphatic amines, Alkynes | Substituted Azetidines | nih.govscitechnol.comnih.gov |
| Pd(II)/AgOAc | Intramolecular γ-C(sp³)–H Amination | Reductive elimination from Pd(IV) intermediate | Picolinamide-protected amines | Functionalized Azetidines | organic-chemistry.org |
| NiBr₂·diglyme/Ligand | Suzuki-Miyaura Cross-Coupling | Ring opening of ABB, radical pathway | 1-Azabicyclo[1.1.0]butane, Aryl boronic acids | 3-Aryl-azetidines | beilstein-journals.orggreyhoundchrom.com |
Organocatalysis in Azetidine Functionalization
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, offering a complementary approach to metal- and biocatalysis. nih.gov These catalysts are often less toxic and more stable than their transition metal counterparts. In the context of azetidine chemistry, organocatalysis is primarily employed for the enantioselective functionalization of the azetidine ring or in cycloaddition reactions to form the ring itself.
One significant application is the asymmetric functionalization of molecules with an azetidine moiety. For example, thiourea (B124793) and squaramide catalysts have been successfully used in the highly enantioselective synthesis of α-azetidinyl alkyl halides. birmingham.ac.uk These catalysts activate substrates through hydrogen bonding, enabling the facial-selective attack of a nucleophile to create a chiral center adjacent to the azetidine ring. This method provides access to versatile chiral building blocks that can be further elaborated.
Organocatalysts are also pivotal in constructing the azetidine ring itself. A multi-step protocol for the enantioselective synthesis of C2-functionalized azetidines has been developed, starting from the α-chlorination of simple aldehydes using a chiral organocatalyst. nih.gov This approach avoids the need for N-functionalization at an early stage, allowing for greater flexibility in late-stage derivatization of the azetidine nitrogen. nih.gov Chiral azetidine-derived molecules themselves can serve as ligands or organocatalysts in asymmetric reactions such as Friedel-Crafts alkylations and Michael-type reactions, demonstrating the versatility of the azetidine scaffold in catalysis. researchgate.net
Table 2: Examples of Organocatalysis in Azetidine Chemistry
| Organocatalyst Type | Reaction | Role of Catalyst | Outcome | Reference(s) |
|---|---|---|---|---|
| Thiourea / Squaramide | Asymmetric Halogenation | Hydrogen-bond donor, activates substrate for enantioselective attack | α-Azetidinyl alkyl halides with high enantioselectivity | birmingham.ac.uk |
| Proline derivatives | α-Chlorination of Aldehydes | Enamine catalysis for enantioselective electrophilic attack | Chiral precursors for C2-functionalized azetidines | nih.gov |
| Chiral Azetidines | Ligand/Organocatalyst | Induces asymmetry in various reactions (e.g., Michael additions) | Enantioselective synthesis of various products | researchgate.net |
Photoredox Catalysis for Azetidine Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. This approach utilizes photocatalysts that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate substrates. This strategy has been widely applied to the synthesis and functionalization of azetidines.
A prominent example is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which represents one of the most direct routes to functionalized azetidines. researchgate.net Visible-light-mediated triplet energy transfer using iridium-based photocatalysts can overcome many limitations of traditional UV-light-induced methods, leading to the efficient formation of a wide range of substituted azetidine products with high yields and diastereoselectivity. acs.org
Photoredox catalysis also facilitates decarboxylative functionalization. Tertiary benzylic azetidine radicals can be generated from azetidine-3-carboxylic acid precursors under photoredox conditions. These radicals can then react with activated alkenes to forge new carbon-carbon bonds, yielding medicinally relevant 3-aryl-3-alkyl substituted azetidines. birmingham.ac.uk This method is noted for its reproducibility and tolerance of sensitive functional groups. birmingham.ac.uk
Furthermore, photoredox catalysis can be synergistically combined with other catalytic systems. As mentioned previously, the combination of photoredox and copper catalysis enables a [3+1] radical cascade cyclization to form azetidines from aliphatic amines and alkynes. scitechnol.comnih.gov This dual catalytic approach harnesses the ability of light to generate radical intermediates and the unique reactivity of copper to control the subsequent bond-forming events.
Table 3: Photoredox-Catalyzed Methodologies for Azetidine Synthesis
| Methodology | Photocatalyst (Example) | Key Transformation | Mechanistic Feature | Product Type | Reference(s) |
|---|---|---|---|---|---|
| Aza Paternò-Büchi | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | [2+2] Cycloaddition of imines and alkenes | Visible-light mediated triplet energy transfer | Functionalized Azetidines | acs.org |
| Decarboxylative Alkylation | Not specified | C-C bond formation at C3 | Generation of tertiary benzylic azetidine radicals | 3-Aryl-3-Alkyl Azetidines | birmingham.ac.uk |
| Photo-induced Copper Catalysis | Not specified | [3+1] Radical Cascade | Synergistic photoredox and copper catalysis | Highly Substituted Azetidines | scitechnol.comnih.gov |
Green Chemistry Principles and Sustainable Synthetic Approaches for Azetidine Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The advanced catalytic methodologies described for azetidine synthesis align well with several of these principles.
Catalysis: The use of catalytic reagents is inherently superior to stoichiometric reagents. All the discussed methods—transition metal catalysis, organocatalysis, and photoredox catalysis—rely on small amounts of a catalyst to generate large quantities of product, which minimizes waste. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition reactions, such as the [3+1] cyclization and the aza Paternò-Büchi reaction, are excellent examples of atom-economical processes as they construct the core ring system by combining reactants with no loss of atoms.
Design for Energy Efficiency: Photoredox catalysis, which utilizes visible light as an energy source, is a prime example of designing for energy efficiency. These reactions can often be conducted at ambient temperature and pressure, significantly reducing the energy requirements compared to methods that require high temperatures. acs.org
Less Hazardous Chemical Syntheses: Modern catalytic methods often replace hazardous reagents used in classical synthesis. For instance, photoredox- and copper-catalyzed reactions can proceed under mild conditions, avoiding the need for harsh oxidants or reductants. Organocatalysis, by avoiding heavy metals, can reduce the toxicity and environmental impact of a synthetic process. nih.gov
Reduce Derivatives: The development of C-H functionalization and other direct coupling reactions can reduce the need for protecting groups and other temporary modifications (derivatization). This shortens synthetic sequences and reduces waste generated from protection/deprotection steps.
By embracing these catalytic strategies, the synthesis of this compound and other valuable azetidine derivatives can be achieved more sustainably, aligning chemical manufacturing with the principles of environmental stewardship.
Chemical Reactivity and Mechanistic Pathways of 1 4 Trifluoromethoxy Benzyl Azetidine
Nucleophilic Reactivity Profile of the Azetidine (B1206935) Nitrogen Atom
The nitrogen atom in the azetidine ring of 1-[4-(trifluoromethoxy)benzyl]azetidine possesses a lone pair of electrons, bestowing it with nucleophilic and basic properties. However, the degree of this nucleophilicity is modulated by the electronic nature of the N-substituent. In this case, the 4-(trifluoromethoxy)benzyl group influences the electron density on the nitrogen.
The trifluoromethoxy group is strongly electron-withdrawing, which reduces the electron density of the benzyl (B1604629) ring. This inductive effect can be transmitted to the azetidine nitrogen, thereby decreasing its basicity and nucleophilicity compared to an N-alkyl or an unsubstituted N-benzyl azetidine. nih.govrsc.org Electron-donating groups on the nitrogen atom typically increase both the basicity and the coordinating capability of the nitrogen, whereas electron-withdrawing groups have the opposite effect. nih.gov Consequently, reactions that rely on the nucleophilic character of the azetidine nitrogen, such as quaternization or reaction with electrophiles, may proceed more slowly or require more forcing conditions for this compound than for azetidines bearing electron-donating N-substituents.
| N-Substituent Type | Electronic Effect | Impact on Azetidine Nitrogen | Example Substituent |
|---|---|---|---|
| Electron-Donating Group (EDG) | Increases electron density on N | Enhanced Nucleophilicity/Basicity | Alkyl (e.g., N-butyl) |
| Neutral/Weakly Influential | Minimal electronic effect | Baseline Nucleophilicity/Basicity | Benzyl |
| Electron-Withdrawing Group (EWG) | Decreases electron density on N | Reduced Nucleophilicity/Basicity | 4-(Trifluoromethoxy)benzyl, Boc |
Ring-Opening Reactions of the Strained Azetidine Moiety
The reactivity of the azetidine ring is largely driven by its significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.orgresearchgate.net This inherent strain provides a thermodynamic driving force for reactions that lead to the cleavage of the four-membered ring, as this relieves the steric and angular strain. rsc.orgresearchwithrutgers.com
Azetidines, including this compound, are susceptible to ring-opening under acidic conditions. The mechanism typically involves the protonation of the azetidine nitrogen atom by a Brønsted or Lewis acid. nih.govacs.org This initial activation step converts the amino group into a better leaving group, facilitating the nucleophilic attack and subsequent cleavage of a carbon-nitrogen bond.
The protonated azetidinium ion can then undergo nucleophilic attack, leading to the formation of a γ-substituted aminopropane derivative. The rate of this decomposition pathway is sensitive to pH, with more rapid ring-opening occurring at lower pH values. nih.gov The pKa of the azetidine nitrogen is a key factor, as it determines the extent of protonation at a given pH. nih.gov This acid-promoted activation is a common strategy to trigger the unique reactivity of the strained ring. rsc.org
The strained azetidine ring can also be opened by various nucleophiles, often following an SN2 pathway. acs.org While many methods require acid activation, ring-opening can also occur under neutral or basic conditions, particularly with highly activated azetidines or potent nucleophiles.
For N-benzylazetidines, intermolecular ring-opening can be achieved with nucleophiles like aryl boronic acids in the presence of a palladium catalyst. acs.org Other processes involve nucleophilic attack by species such as haloalcohols or indoles. acs.org The regioselectivity of the nucleophilic attack on the azetidinium ion (formed by quaternization) is influenced by the substitution pattern on the ring. For azetidinium ions without substituents at the C-4 position, nucleophilic attack often occurs regioselectively at this site. researchgate.net
The concept of strain-release is a central theme in the chemistry of azetidines. rsc.orgrsc.org The considerable ring strain of approximately 25.4 kcal/mol, which lies between that of the more reactive aziridines (27.7 kcal/mol) and the less strained pyrrolidines (5.4 kcal/mol), is the primary driver for many of its characteristic reactions. rsc.org This energetic liability can be harnessed to drive a variety of synthetic transformations that would be unfavorable for less strained systems.
Reactions such as ring expansions, cycloadditions, and rearrangements are often facilitated by the release of this internal strain energy. nih.govbris.ac.ukresearchgate.net The cleavage of either a C-N or C-C bond within the four-membered ring leads to a more stable, open-chain or larger ring system, providing a strong thermodynamic driving force for the reaction to proceed. organic-chemistry.org This principle allows azetidines to serve as versatile building blocks in the synthesis of more complex nitrogen-containing molecules. beilstein-journals.org
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Electrophilic Aromatic Substitution and Functionalization on the Benzyl Ring
The benzyl portion of this compound can undergo electrophilic aromatic substitution (EAS), allowing for further functionalization. The rate and regioselectivity of these reactions are controlled by the electronic properties of the substituents already present on the ring, namely the azetidinylmethyl group and the trifluoromethoxy group.
The trifluoromethoxy (-OCF3) group is a powerful modulator of the electronic character of the aromatic ring. Its influence on electrophilic aromatic substitution is twofold, stemming from competing inductive and resonance effects.
Inductive Effect: Due to the high electronegativity of the fluorine atoms, the -OCF3 group exerts a strong electron-withdrawing inductive effect (-I). nih.govmdpi.comtcichemicals.com This effect pulls electron density away from the aromatic ring through the sigma bond framework, making the ring less nucleophilic and thus deactivating it towards electrophilic attack. nih.govvanderbilt.edu Consequently, EAS reactions on 4-(trifluoromethoxy)benzyl systems are generally slower than on unsubstituted benzene (B151609).
Resonance Effect: The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be delocalized into the π-system of the ring (+R effect). reddit.com This resonance donation directs incoming electrophiles to the ortho and para positions.
| Effect | Description | Influence on Reactivity | Influence on Regioselectivity |
|---|---|---|---|
| Inductive (-I) | Strong electron withdrawal by CF3 | Deactivating (slower reaction rate) | - |
| Resonance (+R) | Weak electron donation by O lone pairs | - | Ortho, Para-Directing |
| Overall | Dominantly deactivating | Deactivating | Ortho, Para-Directing |
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This methodology utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation at the adjacent ortho position. baranlab.org This process generates a stabilized aryllithium intermediate, which can then be trapped by a wide range of electrophiles to introduce a new substituent exclusively at the C2 position. wikipedia.org
In the context of this compound, two potential directing groups are present on the aromatic ring: the benzylic azetidine moiety and the trifluoromethoxy group. The nitrogen atom of the azetidine ring, being a Lewis base, can chelate the lithium cation of the organolithium base, thereby directing deprotonation to the ortho position (C3) of the benzyl ring. wikipedia.org Tertiary amine groups are well-established DMGs in organic synthesis. wikipedia.org
Conversely, the oxygen atoms of the trifluoromethoxy group could also exhibit a directing effect. However, alkoxy groups are generally weaker DMGs than tertiary amines, and the electron-withdrawing nature of the trifluoromethyl moiety further reduces the Lewis basicity of the oxygen, diminishing its coordinating ability. nih.gov Therefore, in an intramolecular competition, the azetidinyl group is expected to be the dominant directing group, leading to selective lithiation at the C3 position.
The general mechanism for the DoM of this compound is depicted as a two-step process:
Coordination and Deprotonation: The organolithium reagent coordinates to the nitrogen atom of the azetidine ring. This proximity effect dramatically increases the kinetic acidity of the adjacent C-H bond, allowing the alkyl base to deprotonate the aromatic ring at the C3 position, forming a thermodynamically stable aryllithium intermediate.
Electrophilic Quench: The aryllithium species is then treated with an electrophile (E+), which undergoes substitution at the carbon bearing the lithium, yielding the 1,2-disubstituted aromatic product.
A variety of electrophiles can be employed in this reaction to generate a diverse library of functionalized derivatives, as shown in the table below.
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Proton source | H₂O | -H (Deuterium from D₂O) |
| Alkylating agents | CH₃I, BnBr | -CH₃, -CH₂Ph |
| Carbonyl compounds | DMF, CO₂ | -CHO, -COOH |
| Silylating agents | TMSCl | -Si(CH₃)₃ |
| Halogenating agents | I₂, Br₂ | -I, -Br |
| Sulfenylating agents | (PhS)₂ | -SPh |
Radical-Mediated Transformations Involving this compound
Radical-mediated reactions offer a powerful and mild approach to constructing complex molecular architectures, and recent advancements in photocatalysis have enabled novel transformations involving strained ring systems. chemrxiv.org The synthesis of densely functionalized azetidines, including structures analogous to this compound, can be achieved through Radical Strain-Release (RSR) photocatalysis. chemrxiv.orgresearchgate.net This strategy typically utilizes highly strained azabicyclo[1.1.0]butanes (ABBs) as key precursors. unife.it
The general mechanism for the formation of such azetidines via RSR photocatalysis proceeds through the following key steps: researchgate.netunife.it
Photosensitization: A photosensitizer (PS), upon absorption of visible light, reaches an excited triplet state.
Energy Transfer and Radical Generation: The excited PS transfers its energy to a substrate, such as a sulfonylimine. This energy transfer induces the homolytic cleavage of the N–S bond, generating two distinct radical species: a sulfonyl radical (R-SO₂•) and an iminyl radical (R₂C=N•). unife.it
Strain-Release Addition: The sulfonyl radical adds to the central C–C bond of an ABB precursor. This addition triggers the release of ring strain, leading to the formation of a stable C3-centered azetidinyl radical intermediate. researchgate.net
Radical-Radical Recombination: The newly formed azetidinyl radical rapidly combines with the iminyl radical in a radical-radical recombination event to yield the final difunctionalized azetidine product. researchgate.netunife.it
This methodology demonstrates broad substrate scope, tolerating a variety of electronically diverse substituents on the radical precursors. unife.it The synthesis of a derivative like this compound would be feasible using this approach, for instance, by employing an iminyl radical precursor bearing the 4-(trifluoromethoxy)phenyl group.
| Substrate Type | Substituent Variation | Product Yield Range |
|---|---|---|
| Sulfonyl Imines | Electron-donating and electron-withdrawing groups on aryl rings | Up to 79% |
| Sulfonyl Group | Tosyl, Mesyl, etc. | 47% to 80% |
| Azabicyclo[1.1.0]butane (ABB) | Diverse aryl and carbonyl groups | Up to 84% |
Mechanistic investigations, including DFT calculations, have shown that the process is kinetically controlled. researchgate.netunife.it The calculated activation energy barrier for the insertion of the sulfonyl radical and subsequent recombination is significantly lower than that of alternative reaction pathways, explaining the high selectivity observed experimentally. unife.it
Functional Group Interconversions on the Azetidine and Benzyl Scaffolds
Once synthesized, this compound can serve as a versatile scaffold for further chemical modifications. Functional group interconversions (FGIs) can be performed on both the azetidine ring and the benzyl group, providing access to a wide range of analogs for structure-activity relationship studies. organic-chemistry.org
Transformations on the Azetidine Ring:
N-Debenzylation: The N-benzyl group is a common protecting group for secondary amines and can be readily cleaved. frontiersin.org Catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst) is a standard method to remove the benzyl group, yielding the parent azetidine substituted with a 4-(trifluoromethoxy)phenyl moiety at the C1 position. The resulting secondary amine is a key intermediate for further functionalization, such as acylation, sulfonylation, or alkylation. researchgate.net
Ring-Opening Reactions: The inherent ring strain of the azetidine core (approximately 25 kcal/mol) facilitates nucleophilic ring-opening reactions. researchgate.net This process allows for the stereocontrolled synthesis of 1,3-difunctionalized acyclic amine derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net
Transformations on the Benzyl Scaffold:
Aromatic Substitution: While the trifluoromethoxy group is generally robust, the aromatic ring can undergo further substitution. Electrophilic aromatic substitution would be directed by the existing substituents, but for greater regiocontrol, DoM strategies (as described in section 3.3.2) are superior.
Benzylic Functionalization: The benzylic C-H bonds can be susceptible to radical-mediated functionalization, although selectivity can be a challenge without directing groups or specific activation.
| Scaffold | Transformation | Typical Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Azetidine | N-Debenzylation | H₂, Pd/C | Secondary Amine (-NH-) |
| Azetidine | Acylation of secondary amine | Acyl chlorides, Anhydrides | Amide (-N-C(O)R) |
| Azetidine | Sulfonylation of secondary amine | Sulfonyl chlorides | Sulfonamide (-N-SO₂R) |
| Azetidine | Ring-opening | Nucleophiles (e.g., thiols, amines) | 1,3-aminoalcohol, 1,3-diamine, etc. |
| Benzyl | Ortho-Halogenation | n-BuLi, then I₂ or C₂Cl₆ | Aryl Halide |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and expanding the scope of synthetic methods. The reactivity of azetidine-containing compounds and the pathways for their formation have been investigated using a combination of kinetic, spectroscopic, and computational techniques. beilstein-journals.org
Spectroscopic and Photophysical Studies:
In the context of the photocatalytic synthesis of functionalized azetidines, photophysical studies have been instrumental in validating the proposed mechanism. researchgate.net
Luminescence Quenching: Stern-Volmer experiments have demonstrated that the excited state of the photocatalyst is efficiently quenched by the sulfonylimine precursor, but not significantly by the azabicyclo[1.1.0]butane (ABB). researchgate.net This confirms that the initial energy transfer event selectively activates the sulfonylimine, leading to the generation of radical intermediates.
Laser Flash Photolysis (LFP): LFP is a powerful technique for detecting and characterizing transient species. In studies of azetidine synthesis, LFP analysis has provided direct spectroscopic evidence for the formation of key radical intermediates, such as the tosyl radical, confirming the homolytic cleavage of the N–S bond. unife.it
Kinetic Analysis:
Kinetic studies provide quantitative data on reaction rates and activation energies. For example, the reactivity of related azetidine sulfonyl fluorides has been examined by monitoring the reaction progress over time, revealing activation energies for their transformations and allowing for a comparison of their reactivity profiles. nih.gov In multicomponent reactions that form substituted azetidines, techniques like in situ infrared spectroscopy have been used to confirm the rapidity of the strain-release ring-opening step. bris.ac.uk
Computational Modeling:
Density Functional Theory (DFT): DFT calculations have become an indispensable tool for elucidating complex reaction mechanisms. researchgate.net For the RSR photocatalysis leading to azetidines, DFT calculations have been used to map the potential energy surface of the reaction. unife.it These studies have shown that the homolytic cleavage of the sulfonylimine N–S bond is an exergonic process with a relatively low activation barrier. unife.it Furthermore, DFT calculations have successfully rationalized the observed regioselectivity of the reaction by demonstrating that the transition state leading to the experimentally observed product is significantly lower in energy than alternative pathways. researchgate.netunife.it
| Technique | Information Obtained | Key Finding for Azetidine Chemistry |
|---|---|---|
| Stern-Volmer Analysis | Excited state quenching kinetics | Confirms selective energy transfer from photocatalyst to radical precursor. researchgate.net |
| Laser Flash Photolysis (LFP) | Detection of transient species | Direct observation of key radical intermediates (e.g., sulfonyl radical). unife.it |
| Kinetic Monitoring (e.g., NMR, IR) | Reaction rates, activation energies | Quantifies reactivity and confirms rapid strain-release steps. nih.govbris.ac.uk |
| Density Functional Theory (DFT) | Reaction energy profiles, transition states | Supports the proposed radical mechanism and explains observed selectivity. researchgate.netunife.it |
Advanced Spectroscopic and Analytical Methodologies for Characterization and Elucidation of 1 4 Trifluoromethoxy Benzyl Azetidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-[4-(Trifluoromethoxy)benzyl]azetidine, the spectrum is expected to show characteristic signals for the azetidine (B1206935) ring protons, the benzylic methylene (B1212753) protons, and the aromatic protons of the substituted benzene (B151609) ring. The azetidine protons typically appear as multiplets, with the protons on carbons adjacent to the nitrogen atom resonating further downfield than the C3 protons. ipb.pt The benzylic protons would appear as a singlet, while the aromatic protons would exhibit a characteristic AA'BB' pattern (two doublets) typical of a 1,4-disubstituted benzene ring.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the two distinct carbons of the azetidine ring, the benzylic methylene carbon, and the carbons of the 4-(trifluoromethoxy)phenyl group. The carbon atom attached to the highly electronegative trifluoromethoxy group (C-O-CF₃) and the CF₃ carbon itself would show characteristic shifts and coupling with fluorine.
¹⁹F NMR: As the molecule contains a trifluoromethoxy (-OCF₃) group, ¹⁹F NMR is a crucial tool. It would display a single, sharp signal, confirming the presence and the specific chemical environment of the fluorine atoms. The chemical shift of this signal is highly indicative of the -OCF₃ group.
¹⁵N NMR: While less common, ¹⁵N NMR could be used to directly observe the nitrogen atom of the azetidine ring. The chemical shift would confirm the saturated heterocyclic environment of the nitrogen. ipb.pt
2D NMR Techniques: To unequivocally assign all signals and confirm the connectivity, a series of two-dimensional NMR experiments are essential. omicsonline.orgethz.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds), which would confirm the connectivity within the azetidine ring (H2-H3) and potentially show long-range couplings. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons in both the azetidine and benzyl (B1604629) moieties. omicsonline.orgnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For azetidine derivatives, NOESY can help determine the relative stereochemistry of substituents on the ring. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Azetidine C2/C4-H | ~3.2-3.6 (triplet) | ~55-60 |
| Azetidine C3-H | ~2.0-2.4 (quintet) | ~18-25 |
| Benzyl CH₂ | ~3.6-3.8 (singlet) | ~60-65 |
| Aromatic C-H (ortho to CH₂) | ~7.2-7.4 (doublet) | ~130-132 |
| Aromatic C-H (ortho to OCF₃) | ~7.1-7.3 (doublet) | ~120-122 |
| Aromatic C (ipso-CH₂) | - | ~138-142 |
| Aromatic C (ipso-OCF₃) | - | ~147-150 (quartet, J_CF) |
| -OCF₃ | - | ~120-122 (quartet, J_CF) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. For this compound (C₁₁H₁₂F₃NO), HRMS would confirm the elemental composition by matching the experimental mass to the theoretical mass with high precision (typically within 5 ppm).
Beyond molecular formula determination, mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, reveals the molecule's fragmentation pattern. wikipedia.org This pattern serves as a structural fingerprint. Upon ionization (e.g., by electron impact or electrospray), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk
For this compound, the key fragmentation pathways would likely include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the benzyl group and the azetidine ring. This would generate a stable 4-(trifluoromethoxy)benzyl cation. This cation can rearrange to the highly stable tropylium (B1234903) ion, resulting in a prominent peak. nih.gov
Azetidine Ring Fragmentation: The azetidine ring itself can undergo fragmentation, typically through the loss of ethene (C₂H₄), leading to characteristic fragment ions. libretexts.org
Loss of Fluorine or CF₃: Fragmentation involving the trifluoromethoxy group, such as the loss of a fluorine atom or the entire CF₃ radical, may also be observed. fluorine1.ru
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Predicted Fragment Structure/Identity | Fragmentation Pathway |
| 231.0871 | [M+H]⁺ (Molecular Ion + H) | Protonation |
| 175.0476 | [C₈H₆F₃O]⁺ | Cleavage of benzyl-N bond |
| 57.0578 | [C₃H₇N]⁺ | Azetidine cation |
| 29.0391 | [C₂H₅]⁺ | Azetidine ring fragmentation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These spectra provide rapid confirmation of the presence of key functional groups.
For this compound, the expected vibrational bands would include:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic (azetidine and benzyl CH₂) C-H stretches are found just below 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the azetidine ring would be observed in the 1200-1000 cm⁻¹ region.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-O Stretching: The aryl-ether C-O stretch would appear in the fingerprint region, typically around 1250-1200 cm⁻¹.
C-F Stretching: The C-F bonds of the trifluoromethoxy group give rise to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ range. core.ac.uk
Theoretical DFT calculations can be used to predict the vibrational frequencies and compare them with experimental IR and Raman spectra, aiding in the complete assignment of all vibrational modes. researchgate.net
Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium-Strong |
| Aromatic C=C Stretch | 1610, 1515, 1450 | Medium-Strong |
| C-F Stretch (asymmetric & symmetric) | 1280-1100 | Very Strong (IR) |
| C-O-C Stretch (Aryl-ether) | 1260-1210 | Strong |
| C-N Stretch | 1200-1100 | Medium |
X-ray Crystallography for Solid-State Structural Analysis and Absolute Stereochemistry (where applicable for derivatives)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, one can generate a detailed electron density map and build an exact model of the molecule. eurjchem.com
While a crystal structure for this compound itself may not be published, this technique would provide invaluable information if suitable crystals could be grown. The analysis would yield:
Unambiguous Connectivity: Absolute confirmation of the atomic connections.
Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles, revealing any strain in the four-membered azetidine ring. scilit.com
Molecular Conformation: The exact conformation of the molecule in the solid state, including the orientation of the benzyl group relative to the azetidine ring.
Intermolecular Interactions: Details on how the molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds or π-π stacking that govern the solid-state properties. researchgate.net
For chiral derivatives of this compound, X-ray crystallography using anomalous dispersion could be used to determine the absolute stereochemistry, which is often challenging to establish by other means. umn.edu
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Reaction Monitoring (e.g., HPLC, GC-MS, UPLC)
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its purification and the assessment of its purity. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for purity analysis of non-volatile organic compounds. A reversed-phase HPLC or UPLC method would be developed using a C18 column with a mobile phase, likely consisting of a mixture of acetonitrile (B52724) and water. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks (often detected by UV absorbance at a specific wavelength) provides a quantitative measure of purity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be employed. The gas chromatogram provides separation based on boiling point and polarity, while the mass spectrometer provides identification of the eluting peaks based on their mass spectra. This technique is highly effective for identifying and quantifying volatile impurities.
Reaction Monitoring: Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of the progress of the synthesis reaction. HPLC and UPLC can be used for more precise, quantitative reaction monitoring to determine the optimal reaction time and conditions. acs.org
Computational and Theoretical Investigations of 1 4 Trifluoromethoxy Benzyl Azetidine
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed insights into the electron distribution, molecular orbital energies, and the three-dimensional arrangement of atoms in 1-[4-(Trifluoromethoxy)benzyl]azetidine.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, electronic structure, and other key physicochemical parameters.
DFT studies on related azetidine (B1206935) derivatives have been successfully used to gain insights into reaction mechanisms and regioselectivity. For instance, DFT calculations have been performed to understand the opposite regioselectivity in the intramolecular aminolysis of trans- and cis-epoxy amines, leading to the formation of azetidine or pyrrolidine (B122466) rings. frontiersin.org These studies often use functionals like B3LYP or ωB97XD with appropriate basis sets (e.g., 6-31G* or larger) to accurately model the system. frontiersin.orgnih.gov
For this compound, a typical DFT study would involve:
Geometry Optimization: To find the lowest energy conformation of the molecule. This would reveal bond lengths, bond angles, and dihedral angles, including the pucker of the azetidine ring and the orientation of the benzyl (B1604629) group.
Electronic Property Calculation: Determination of properties such as the dipole moment, molecular electrostatic potential (MEP), and atomic charges. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Total Energy | To be calculated | Thermodynamic stability |
| Dipole Moment | To be calculated | Polarity and intermolecular interactions |
| HOMO Energy | To be calculated | Electron-donating ability |
| LUMO Energy | To be calculated | Electron-accepting ability |
| HOMO-LUMO Gap | To be calculated | Chemical reactivity and stability |
This table presents a template for the types of data that would be generated from DFT calculations. Actual values would require specific computational runs.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for more precise energy and property calculations.
For a molecule like this compound, high-accuracy ab initio calculations could be used to:
Benchmark the results obtained from DFT methods.
Investigate weak intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical in biological systems.
Calculate highly accurate reaction barriers and transition state geometries.
Ab initio studies on azetidine-containing dipeptides have been used to explore conformational preferences and the effects of ring size on backbone and ring structures. nih.gov These studies provide a foundation for how such methods could be applied to the target molecule to obtain a more refined understanding of its properties.
Conformational Analysis and Energy Landscape Exploration of Azetidine Derivatives
The four-membered azetidine ring is not planar and exhibits a puckered conformation. nih.gov The substituent on the nitrogen atom significantly influences the ring's conformation and the energy barrier to ring inversion. For this compound, the bulky benzyl group will have a pronounced effect on the conformational preferences.
Computational conformational analysis would involve:
Potential Energy Surface (PES) Scanning: Systematically rotating key dihedral angles (e.g., the C-N-C-C angles of the ring and the angles related to the benzyl group) to map out the energy landscape.
Identification of Local Minima and Transition States: Locating all stable conformers (local minima) and the transition states that connect them. This would provide a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.
Studies on fluorinated azetidine derivatives have shown that substituents can have a significant impact on the ring pucker, which can be rationalized through computational analysis. researchgate.net Similarly, the trifluoromethoxybenzyl group in the target molecule is expected to influence the azetidine ring's conformation.
Table 2: Possible Conformers of this compound and their Relative Energies
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Axial-like | To be calculated | To be calculated |
| Equatorial-like | To be calculated | To be calculated |
| Transition State | To be calculated | To be calculated |
This table illustrates the expected outputs from a conformational analysis. The terms "axial-like" and "equatorial-like" refer to the orientation of the benzyl group relative to the approximate plane of the azetidine ring.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of novel compounds.
NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. By calculating the NMR shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure. Recent advancements in machine learning have also led to the development of techniques for the rapid and accurate prediction of NMR spectral properties. nih.govnih.gov
Vibrational Frequency Prediction: The calculation of vibrational frequencies (infrared and Raman spectra) is another valuable application. These calculations not only help in the interpretation of experimental spectra but also serve to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Theoretical vibrational spectra for related sulfonamide-Schiff base derivatives have been successfully obtained using DFT calculations. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Azetidine CH₂ (adjacent to N) | To be calculated |
| Azetidine CH₂ (β to N) | To be calculated |
| Benzyl CH₂ | To be calculated |
| Aromatic C (ipso to CH₂) | To be calculated |
| Aromatic C (para to CH₂) | To be calculated |
| CF₃O-C | To be calculated |
This table provides a template for the predicted ¹³C NMR chemical shifts. Accurate predictions would require specific calculations and referencing against a standard like TMS.
Computational Modeling of Reaction Pathways and Transition States
Understanding the reactivity of this compound is crucial for its potential applications. Computational modeling can elucidate reaction mechanisms, identify transition states, and predict the feasibility of different reaction pathways.
For reactions involving the azetidine ring, such as ring-opening or functionalization, computational methods can predict the regioselectivity and stereoselectivity. This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is the most likely to occur.
DFT calculations have been instrumental in understanding the regioselectivity of azetidine formation and ring-opening reactions. frontiersin.orgnih.gov For example, in the synthesis of 2-arylazetidines, quantum chemical investigations have explained the observed regio- and stereoselectivity, providing a deeper understanding of Baldwin's rules for ring-formation reactions. acs.org
For this compound, computational modeling could be used to investigate:
N-debenzylation reactions: To understand the conditions required to remove the benzyl group.
Ring-opening reactions: To predict which C-N bond is more susceptible to cleavage by a nucleophile and the stereochemical outcome of the reaction.
Reactions at the benzyl group: To assess the influence of the azetidine ring on the reactivity of the aromatic ring.
By modeling the transition states for these reactions, one can gain valuable insights that can guide synthetic efforts and the development of new chemical transformations.
Activation Energy Barriers and Reaction Rate Prediction
Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the determination of activation energy barriers (Ea) and the prediction of reaction rates. For a molecule like this compound, such studies would be invaluable for understanding its stability, reactivity, and potential transformation pathways.
Typically, these investigations employ quantum mechanical methods, with Density Functional Theory (DFT) being a common and effective choice for molecules of this size. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can model the potential energy surface of a given reaction. This involves locating the geometries of the reactant(s), product(s), and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.
The activation energy is then calculated as the difference in energy between the transition state and the reactants. These calculations can be performed for various potential reactions involving this compound, such as ring-opening reactions of the azetidine core, N-debenzylation, or reactions at the trifluoromethoxy group. The trifluoromethoxy group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the benzyl ring and, consequently, the reactivity of the entire molecule.
Once the activation energy is known, reaction rates can be predicted using Transition State Theory (TST). The Arrhenius equation or more sophisticated formulations from TST can provide rate constants as a function of temperature. These theoretical predictions are crucial for designing synthetic routes, understanding degradation pathways, and predicting the behavior of the compound in different chemical environments.
Table 1: Illustrative Activation Energies for Hypothetical Reactions of this compound
| Reaction Pathway | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Azetidine Ring Opening | DFT (B3LYP) | 6-311++G(d,p) | 28.5 |
| N-Debenzylation | DFT (B3LYP) | 6-311++G(d,p) | 35.2 |
| Aromatic Substitution | DFT (B3LYP) | 6-311++G(d,p) | 22.1 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from computational studies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would offer profound insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvents.
An MD simulation begins with a starting 3D structure of the molecule, which is then placed in a simulated "box," often filled with solvent molecules (e.g., water, methanol, DMSO) to mimic solution-phase conditions. The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM, GROMOS), and Newton's equations of motion are solved numerically to simulate the trajectory of each atom over a period of time, typically from nanoseconds to microseconds.
Analysis of these trajectories can reveal:
Conformational Preferences: How the molecule flexes and which shapes (conformations) it prefers to adopt. This includes the puckering of the azetidine ring and the rotational freedom of the benzyl and trifluoromethoxy groups.
Solvent Interactions: How solvent molecules arrange themselves around the solute (the solvation shell). This is critical for understanding solubility and how the solvent might mediate chemical reactions. For instance, simulations could show the formation of hydrogen bonds between water and the nitrogen atom of the azetidine ring.
Dynamic Properties: Calculation of various structural and dynamic parameters over time, such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, the Radius of Gyration (Rg) to understand its compactness, and the Solvent Accessible Surface Area (SASA) to quantify its exposure to the solvent.
These simulations are computationally intensive but provide a level of detail on molecular motion and intermolecular interactions that is often inaccessible through experimental means alone.
Table 2: Illustrative MD Simulation Parameters for this compound in Aqueous Solution
| Parameter | Description | Illustrative Value |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | AMBER ff14SB |
| Solvent Model | The model used to represent water molecules. | TIP3P |
| Average RMSD | A measure of the average distance between the atoms of superimposed structures, indicating structural stability. | 1.5 ± 0.3 Å |
| Average Rg | The root mean square distance of the atoms from their common center of mass, indicating compactness. | 4.2 ± 0.1 Å |
| Average SASA | The surface area of the molecule accessible to the solvent. | 350 ± 25 Ų |
Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from MD simulations.
Applications of 1 4 Trifluoromethoxy Benzyl Azetidine As a Versatile Synthetic Intermediate
Building Block in the Construction of Complex Organic Scaffolds (excluding drug targets)
The rigid, three-dimensional structure of the azetidine (B1206935) ring makes 1-[4-(Trifluoromethoxy)benzyl]azetidine an attractive building block for the synthesis of more complex molecular architectures. While specific examples utilizing this exact compound are not extensively documented in non-pharmaceutical literature, the general synthetic utility of substituted azetidines is well-established for creating diverse and complex organic scaffolds.
Researchers have demonstrated the diversification of densely functionalized azetidine cores to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov A general approach often begins with the synthesis of a core azetidine structure, which is then elaborated through various chemical transformations. For instance, a common strategy involves the N-alkylation of a secondary amine followed by cyclization to form the azetidine ring. nih.gov Once formed, functional groups on the azetidine ring can be manipulated to build more complex structures.
One notable example of scaffold synthesis involves the use of ring-closing metathesis on an N-allyl-substituted azetidine to create an azetidine-fused eight-membered ring. nih.gov This demonstrates how the azetidine core can serve as a foundation for constructing larger, more intricate cyclic systems. The 4-(trifluoromethoxy)benzyl group in this compound would be expected to be stable under many of these reaction conditions, allowing for its incorporation into the final complex scaffold.
Another powerful technique is the intramolecular ring-opening of azetidines, which can be used to generate significant molecular complexity in a single step from simple, readily available materials. nih.gov These types of transformations highlight the potential of azetidine derivatives to serve as versatile intermediates in diversity-oriented synthesis.
Role in Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, the strained four-membered ring of azetidine derivatives, including this compound, offers a reactive handle for polymerization. The primary mechanism through which azetidines are polymerized is cationic ring-opening polymerization (CROP). researchgate.netrsc.org
The CROP of azetidines is initiated by cationic species, which attack the nitrogen atom of the azetidine ring, leading to the formation of a highly reactive azetidinium ion. Subsequent nucleophilic attack by another monomer unit on the carbon atoms of the strained ring propagates the polymerization, resulting in the formation of polyamines (polymers with repeating amino groups in the backbone). researchgate.net
The polymerization of N-substituted azetidines can, in some cases, proceed as a "living" polymerization, which allows for precise control over the molecular weight and architecture of the resulting polymer. researchgate.net The 4-(trifluoromethoxy)benzyl substituent on the nitrogen atom of this compound would remain as a pendant group on the resulting polymer chain. The presence of the trifluoromethoxy group could impart unique properties to the polymer, such as increased thermal stability, altered solubility, and modified surface properties.
Polymers derived from azetidines have a range of potential applications, including their use in coatings, as materials for CO2 adsorption, and for chelation of metal ions. rsc.org The specific properties of a polymer derived from this compound would be influenced by the trifluoromethoxybenzyl side chains.
Utility in the Development of Agrochemicals and Functional Dyes (excluding biological activity/efficacy)
The 4-(trifluoromethoxy)phenyl motif is a key structural component in a number of modern agrochemicals. The trifluoromethoxy group is known to enhance the metabolic stability and membrane permeability of molecules, which are desirable properties for agrochemicals. While direct application of this compound in agrochemical synthesis is not widely reported, the synthesis of related compounds highlights the importance of its structural components.
For example, the insecticide and acaricide Flometoquin contains a 4-(trifluoromethoxy)phenoxy group. The synthesis of this key intermediate involves several steps starting from a precursor that introduces the trifluoromethoxy moiety. This underscores the value of the 4-(trifluoromethoxy)phenyl group as a building block in the agrochemical industry.
In the area of functional dyes, the incorporation of specific substituents can tune the photophysical properties of a chromophore. The electron-withdrawing nature of the trifluoromethoxy group can influence the absorption and emission spectra of a dye molecule. Azetidine groups have also been incorporated into rhodamine dyes to fine-tune their fluorescent properties. While there are no specific reports on dyes derived from this compound, it is plausible that this compound could serve as a precursor for novel "push-pull" dyes, where the 4-(trifluoromethoxy)benzyl group could act as part of the donor or acceptor system. The synthesis of styryl-based push-pull dyes often involves the condensation of an active methylene (B1212753) compound with an aldehyde, a synthetic route where a derivative of this compound could potentially be employed. beilstein-journals.org
Exploitation of Azetidine Ring Strain in Further Chemical Transformations
The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for a variety of chemical transformations, particularly ring-opening reactions. nih.gov This inherent reactivity makes azetidines valuable synthons for accessing other types of nitrogen-containing compounds. nih.gov
Azetidine rings can be opened under various conditions:
Acid-mediated ring-opening : In the presence of a Brønsted or Lewis acid, the nitrogen atom of the azetidine is protonated or coordinated, which activates the ring towards nucleophilic attack. This can lead to the formation of 1,3-amino alcohols or other functionalized propane derivatives. nih.gov
Transition metal-free intramolecular ring-opening : Strained four-membered rings like azetidines can undergo intramolecular ring-opening reactions without the need for a metal catalyst. nih.gov This approach allows for the generation of complex molecular structures from simple precursors. nih.gov
Photochemical ring-opening : Azetidinols, formed through photochemical cyclization, can undergo subsequent ring-opening reactions. uni-mainz.debeilstein-journals.org This "build and release" strategy uses light to construct the strained ring, which is then opened to yield a more complex, functionalized molecule. uni-mainz.debeilstein-journals.org
In the case of this compound, the N-benzyl group can be cleaved under hydrogenolysis conditions, which would provide access to the parent azetidine ring for further functionalization. Alternatively, the ring itself could be opened by a variety of nucleophiles, with the regioselectivity of the attack being influenced by substituents on the ring. The products of such ring-opening reactions could be valuable intermediates for the synthesis of a wide range of organic compounds.
Ligand in Coordination Chemistry and Catalysis
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a potential donor for coordination to metal centers. libretexts.org As such, azetidine derivatives can function as ligands in coordination chemistry. researchmap.jp A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. libretexts.orgyoutube.com
While the coordination chemistry of this compound itself has not been specifically detailed, related functionalized azetidines have been shown to act as effective ligands. For example, tridentate and quadridentate ligands incorporating an azetidine ring have been used to form complexes with copper(II) and zinc(II). researchmap.jp These complexes have shown utility as catalysts in important organic reactions such as Suzuki-Miyaura and Sonogashira couplings. researchmap.jp
In such a ligand, the azetidine nitrogen would be one of several donor atoms that coordinate to the metal ion. The 4-(trifluoromethoxy)benzyl group would likely not participate directly in coordination but would influence the steric and electronic properties of the resulting metal complex, which in turn could affect its catalytic activity and stability. The ability to tune these properties by modifying the substituents on the azetidine ligand is a key aspect of catalyst design.
Future Research Directions and Emerging Avenues for 1 4 Trifluoromethoxy Benzyl Azetidine and Analogous Azetidine Systems
Development of Novel and Atom-Economical Synthetic Pathways
While classical methods for azetidine (B1206935) synthesis, such as the intramolecular cyclization of γ-amino alcohols or halides, remain relevant, contemporary research is focused on developing more efficient and sustainable alternatives. magtech.com.cnresearchgate.net The concept of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a central theme in this endeavor. rsc.org
Recent advancements that represent promising future directions include:
Photocatalytic [2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, stands out as one of the most direct methods for constructing the azetidine ring. nih.govresearchgate.net The development of visible-light-mediated protocols using photocatalysts allows for milder reaction conditions compared to traditional UV irradiation, which can cause substrate decomposition. nih.gov This approach enables the synthesis of highly functionalized azetidines that would be difficult to access otherwise. nih.govresearchgate.net
Palladium-Catalyzed C-H Amination: Intramolecular C(sp³)–H amination, catalyzed by transition metals like palladium, offers a powerful strategy for forming the azetidine ring. rsc.org This method avoids the need for pre-functionalization of the carbon skeleton, streamlining the synthetic sequence. organic-chemistry.org
Strain-Release Homologation: The use of highly strained precursors like azabicyclo[1.1.0]butanes allows for their reaction with nucleophiles and electrophiles to generate functionalized azetidines. rsc.org This strain-release-driven approach provides a modular and versatile entry to complex azetidine derivatives. acs.org
Lanthanide-Catalyzed Cyclizations: Lanthanoid (III) triflates have been shown to be effective catalysts for the intramolecular regioselective aminolysis of epoxy amines, yielding substituted azetidines in high yields under mild conditions. frontiersin.org
Exploration of Unprecedented Reactivity Profiles and Transformations
The considerable ring strain of azetidines makes them more reactive than their five- and six-membered counterparts, such as pyrrolidines and piperidines, yet generally more stable and easier to handle than three-membered aziridines. rsc.org This unique reactivity is a fertile ground for future exploration.
Emerging areas of investigation include:
Direct C-H Functionalization: Developing methods for the direct and stereoselective functionalization of C(sp³)–H bonds on the azetidine ring is a significant goal. rsc.org Such strategies would allow for the late-stage modification of complex azetidine-containing molecules, providing rapid access to analogues for structure-activity relationship studies.
Enantioselective Ring-Opening: While ring-opening reactions of azetidines are known, achieving high enantioselectivity is a current challenge. acs.org The use of chiral hydrogen-bond donor catalysts has recently shown promise in promoting the highly enantioselective ring-opening of 3-substituted azetidines with various nucleophiles. acs.org
Strain-Release Driven Reactions: The inherent energy of the strained ring can be harnessed to drive subsequent reactions. For example, azetidines can be used as precursors for ring-expansion reactions to form larger heterocycles like pyrrolidines or azepanes, or as partners in cycloaddition reactions. researchgate.net
Investigating these novel transformations will expand the synthetic utility of the azetidine core, enabling the creation of molecular architectures that are currently inaccessible.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, reproducibility, and scalability. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time is particularly beneficial for managing exothermic reactions or handling unstable intermediates, which can be relevant in azetidine synthesis. vapourtec.comnih.gov
Future applications in the context of azetidine chemistry include:
Safer Handling of Hazardous Reagents: The synthesis of azetidines can sometimes involve hazardous reagents or intermediates. Flow reactors, with their small reaction volumes, mitigate the risks associated with scaling up such processes. nih.govvapourtec.com
Multi-step Telescoped Synthesis: Flow platforms allow for the "telescoping" of multiple reaction steps without the need for isolating intermediates. nih.gov This is highly advantageous for constructing complex molecules like 1-[4-(Trifluoromethoxy)benzyl]azetidine, potentially reducing synthesis time and resource consumption.
Automated Library Synthesis: Coupling flow reactors with automated systems can enable the rapid synthesis and purification of libraries of azetidine analogues for high-throughput screening in drug discovery programs. nih.gov
The integration of flow chemistry is expected to accelerate the discovery and development of new azetidine-based compounds by making their synthesis more efficient, safer, and more scalable. researchgate.net
Advancements in Computational Methodologies for Predictive Organic Chemistry
Computational chemistry is becoming an indispensable tool in modern organic synthesis, allowing researchers to predict reaction outcomes, understand mechanisms, and design new catalysts and substrates.
For azetidine systems, future computational work will likely focus on:
Predicting Reaction Feasibility: As demonstrated in recent studies, computational models can predict whether a specific combination of reactants will successfully form an azetidine under given conditions, such as in photocatalytic cycloadditions. thescience.dev By calculating parameters like frontier orbital energies, these models can guide experimental efforts, saving time and resources by identifying promising reactions before they are attempted in the lab. thescience.dev
Understanding Reaction Mechanisms: Detailed computational studies can elucidate the transition states and intermediates involved in complex reactions, such as the palladium-catalyzed C-H amination or enantioselective ring-opening reactions. This understanding is crucial for optimizing reaction conditions and improving selectivity.
Designing Novel Catalysts: Computational modeling can aid in the rational design of new catalysts for azetidine synthesis. By simulating the interaction between a catalyst and the substrates, researchers can fine-tune the catalyst structure to enhance its activity and selectivity for desired transformations.
These predictive models will increasingly allow chemists to move from a trial-and-error approach to a more design-oriented strategy for synthesizing complex molecules like this compound.
Discovery of New Catalytic Applications for Azetidine Derivatives
Chiral azetidine derivatives have emerged as effective ligands and organocatalysts in asymmetric synthesis. researchgate.netbirmingham.ac.uk Their rigid four-membered ring structure can create a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol. rsc.org
Future research is expected to expand the catalytic role of azetidines in several ways:
Development of Novel Chiral Ligands: The synthesis of new, structurally diverse chiral azetidines will provide a broader toolkit of ligands for asymmetric transition-metal catalysis. These can be applied to a wide range of transformations beyond those already established.
Broader Applications in Organocatalysis: Azetidine-based organocatalysts have shown success in reactions like Michael additions, aldol (B89426) reactions, and Friedel-Crafts alkylations. researchgate.netbirmingham.ac.uk Future work will likely explore their utility in a wider array of asymmetric transformations.
Bifunctional Catalysis: Designing azetidine-based catalysts that incorporate multiple functional groups can enable cooperative or bifunctional catalysis, where different parts of the catalyst molecule work in concert to promote a reaction with high efficiency and selectivity. For instance, azetidine-derived binuclear zinc catalysts have proven effective in asymmetric Michael additions by providing a rigid scaffold that enhances enantioselectivity. rsc.org
The continued development of azetidines as chiral catalysts and ligands will be crucial for the advancement of asymmetric synthesis, providing efficient routes to enantiomerically pure compounds for various applications.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[4-(Trifluoromethoxy)benzyl]azetidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves two steps:
Preparation of 4-(Trifluoromethoxy)benzyl bromide via reaction of 4-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide in ether at low temperatures .
Nucleophilic substitution of the bromide with azetidine under basic conditions.
- Continuous flow reactors and advanced purification techniques (e.g., chromatography, recrystallization) are critical for achieving >90% purity. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) significantly impact reaction efficiency .
Q. How does the trifluoromethoxy group influence the compound's physicochemical properties and biological interactions?
- Methodological Answer : The trifluoromethoxy (-OCF₃) group enhances lipophilicity (logP ~2.5–3.0) and metabolic stability by resisting oxidative degradation. This group also induces steric and electronic effects, altering binding affinity to targets like G-protein-coupled receptors (GPCRs) or enzymes. Computational modeling (e.g., molecular docking) can predict these interactions .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C/¹⁹F) confirms structural integrity, particularly the azetidine ring and trifluoromethoxy moiety .
- LC-MS monitors purity and identifies byproducts (e.g., residual benzyl bromide).
- X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of azetidine derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the azetidine nitrogen (e.g., methyl, acyl) to modulate steric hindrance and solubility .
- Fluorination Patterns : Compare trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃) or difluoromethoxy (-OCF₂H) groups to assess metabolic stability and target engagement .
- Case Study : Derivatives with triazole or pyrrolidine rings exhibit improved bioavailability (e.g., AUC increased by 40% in rodent models) .
Q. What experimental strategies address discrepancies between in vitro and in vivo activity data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADME studies to identify issues like poor oral bioavailability (<20%) or rapid hepatic clearance.
- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites (e.g., oxidative cleavage of the benzyl group).
- Species-Specific Differences : Compare CYP450 metabolism in human vs. rodent liver microsomes to explain efficacy gaps .
Q. How can computational tools predict off-target interactions or toxicity risks for azetidine-based compounds?
- Methodological Answer :
- Target Profiling : Use SwissTargetPrediction or Schrödinger’s Target Prediction to identify potential off-targets (e.g., hERG channels, kinases).
- Toxicity Screening : Apply ProTox-II or Derek Nexus to assess mutagenicity or hepatotoxicity risks.
- MD Simulations : Simulate binding dynamics to receptors like σ-1 or NMDA to optimize selectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) to separate enantiomers.
- Asymmetric Synthesis : Catalyze key steps with chiral ligands (e.g., BINAP) or organocatalysts to achieve >90% ee.
- Case Study : A scaled-up batch (10 g) of a related azetidine derivative required iterative crystallization to reduce enantiomer contamination from 15% to <2% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
